
Atiprimod as an Inhibitor of JAK2/JAK3 in
Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Atiprimod

CAS No.: 123018-47-3

Cat. No.: S548168

Get Quote

Atiprimod is a small molecule, cationic amphiphilic compound from the azaspirane class that demonstrates

potent inhibition of JAK2 and JAK3 tyrosine kinases [1]. Pre-clinical evidence highlights its efficacy,

particularly against the constitutively active JAK2V617F mutant, which is a key driver in a majority of

Polycythemia Vera (PV) cases and about half of Essential Thrombocythemia (ET) and Primary

Myelofibrosis (PMF) cases [1] [2] [3].

Its proposed mechanism involves inducing the degradation of the JAK2 protein, potentially via the ubiquitin-

proteasome pathway, rather than acting as a classic tyrosine kinase inhibitor (TKI) [2]. Treatment with

Atiprimod leads to the inhibition of downstream phosphorylation of STAT3, STAT5, and AKT, and induces

apoptosis through mitochondrial membrane potential disruption, increased caspase-3 activity, PARP

cleavage, and modulation of BCL-2 and XIAP proteins [1].

Summary of Quantitative Activity Data

The table below summarizes key quantitative findings from pre-clinical studies.
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Cell Line /
Sample Type

Genetic
Background

Proliferation IC₅₀ (μM)
Key Phenotypic & Molecular
Effects

FDCP-EpoR
(Mouse)

JAK2V617F [1]

[2]

0.42 [1] [2] Epo-independent growth inhibition;

induced apoptosis [1] [2]

FDCP-EpoR
(Mouse)

JAK2WT [1] 0.65 - 0.69 [1] Growth inhibition [1]

SET-2 (Human) JAK2V617F [1] 0.53 [1] Inhibition of p-JAK2, p-STAT5/3, p-

AKT; induced apoptosis [1]

CMK (Human) JAK3 Mutant

(A572V) [1]

0.79 [1] Growth inhibition [1]

PV Patient
Progenitors

JAK2V617F

Positive [1]

N/A - Significant growth

inhibition vs. normal
(p=0.001) [1]

Reduced JAK2V617F mutant allele

burden in BFU-E/CFU-GM colonies;
induced apoptosis [1]

Signaling Pathway and Experimental Workflow
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Mechanism of JAK2V617F Signaling and Atiprimod Inhibition

Experimental Protocol Workflow

JAK2V617F Mutation

Cytokine Receptor
(e.g., EpoR)

  Enables Ligand-
Independent Signaling

Constitutive JAK2
Activation

Downstream Phosphorylation:
STAT5, STAT3, AKT

Cell Proliferation
& Survival

Atiprimod Treatment

Inhibits JAK2 Phosphorylation
& Induces Protein Degradation

Blocks Downstream
Signaling

Induces Apoptosis

1. Cell Culture & Preparation

2. Atiprimod Treatment

3. Endpoint Assays

4. Analysis

Maintain cells in appropriate media:
- FDCP-EpoR: RPMI1640 + 10% FCS + 5% WEHI-CM

- SET-2: RPMI1640 + 20% FBS
- CMK: RPMI1640 + 10% FBS

Prepare Atiprimod stock (e.g., 8 mM in PBS).
Treat cells for 24-96 hours with a range of

concentrations (e.g., 0.1 - 10 µM).

Run in parallel:
- MTS Proliferation Assay (72h)

- Western Blot / Immunoprecipitation
- Apoptosis Assays (Annexin V, Caspase-3)

- Primary Progenitor Colony Analysis

- Calculate IC₅₀ values
- Assess protein phosphorylation

- Quantify apoptosis rates
- Determine allele burden

Click to download full resolution via product page

Detailed Experimental Protocols

Cell Culture and Preparation
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Cell Lines: Use validated models like murine FDCP-EpoR cells transduced with JAK2WT or

JAK2V617F, human SET-2 cells (JAK2V617F-positive megakaryoblastic leukemia), and human CMK
cells (JAK3 A572V mutant) [1].

Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with:
FDCP-EpoR: 10% Fetal Calf Serum (FCS) and 5% WEHI conditioned media [1].

SET-2: 20% Fetal Bovine Serum (FBS) [1].
CMK: 10% FBS [1].

Keep cells in a humidified incubator at 37°C with 5% CO₂.

Atiprimod Treatment

Stock Solution: Prepare an 8 mM stock of Atiprimod in phosphate-buffered saline (PBS).
Aliquot and store at 4°C [1].

Working Dilutions: Dilute the stock in the appropriate tissue culture medium to create a
concentration series (e.g., 0.1 μM to 10 μM) immediately before use [1].

Treatment Setup: Plate cells in 96-well plates (e.g., 10,000 cells per well for proliferation assays) or
larger culture dishes for protein analysis. Add the prepared Atiprimod solutions and incubate for 24
to 96 hours, depending on the assay [1].

Key Endpoint Assays

Cell Proliferation/Growth Inhibition (MTS Assay):
After 72 hours of Atiprimod treatment, add 20 μL of CellTiter 96 One Solution Reagent
(MTS) to each well [1].

Incubate the plate for 3 hours at 37°C for color development.
Measure the absorbance at 495 nm on a microplate reader. The signal is proportional to the

number of viable cells [1].
Western Blot Analysis:

Prepare cell lysates after Atiprimod treatment [1].
Load 50 μg of protein onto a NuPAGE 4–12% Bis-Tris gel for electrophoresis and transfer to a

membrane [1].
Probe membranes with specific primary antibodies (e.g., anti-p-STAT3, p-STAT5, total STAT5,

AKT, PARP, caspase-3, BCL-2, XIAP, β-actin) followed by HRP-conjugated secondary
antibodies [1].

Detect bands using enhanced chemiluminescence (ECL) [1].
Immunoprecipitation for JAK2/3:

Use 20 million cells per treatment condition [1].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.smolecule.com/products/s548168?utm_src=pdf-body
https://www.smolecule.com/products/s548168?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.smolecule.com/products/s548168?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.smolecule.com/products/s548168?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.smolecule.com/products/s548168?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.smolecule.com/products/s548168?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Immunoprecipitate JAK2 or JAK3 using specific antibodies and agarose-conjugated protein A/G

[1].
Analyze the immunoprecipitates by western blotting, including probing with anti-

phosphotyrosine antibodies (e.g., 4G10) [1].
Apoptosis Assays:

Annexin V Staining: Use flow cytometry to detect phosphatidylserine externalization on the
cell membrane after Atiprimod treatment [2].

Mitochondrial Membrane Potential & Caspase-3 Activity: Use specific fluorescent probes or
activity assays to measure these key apoptotic markers [1].

Analysis of Primary Patient Hematopoietic Progenitors:
Isolate mononuclear cells from the peripheral blood of JAK2V617F-positive PV patients and

normal donors [1].
Expand erythroid progenitors ex vivo in a multi-step, cytokine-supplemented culture system [1].

Treat expanded cells with Atiprimod and assess apoptosis via Annexin V staining or evaluate
the JAK2V617F mutant allele burden in single micro-aspirated BFU-E and CFU-GM colonies

[1].

Discussion and Application Notes

Specificity and Efficacy: Atiprimod demonstrates greater efficacy against JAK2V617F-positive

cells compared to wild-type JAK2, suggesting potential for a favorable therapeutic window [1] [2]. Its
unique mechanism of inducing JAK2 protein degradation differentiates it from ATP-competitive

inhibitors and may help overcome certain resistance mechanisms [2].
Primary Cell Validation: The significant inhibition of JAK2V617F-positive primary progenitors from

PV patients, coupled with a reduction in mutant allele burden, provides strong translational rationale
for its use in Myeloproliferative Neoplasms (MPNs) [1].

Broader Relevance: While the data is strong for MPNs, emerging evidence suggests the Jak2-Stat5
pathway is a target in other cancers, such as advanced prostate cancer, indicating potential wider

applicability [4].
Context with Other Inhibitors: Note that classic type I JAK2 inhibitors like Ruxolitinib can cause a

paradoxical hyperphosphorylation of JAK2's activation loop, protecting it from phosphatases.
Atiprimod's degradation mechanism may avoid this phenomenon, though direct comparative studies

are needed [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.smolecule.com/products/s548168?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S000649711846363X
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.smolecule.com/products/s548168?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.smolecule.com/products/s548168?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.sciencedirect.com/science/article/pii/S000649711846363X
https://www.sciencedirect.com/science/article/pii/S000649711846363X
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170651/
https://www.mdpi.com/2072-6694/13/20/5204
https://www.smolecule.com/products/s548168?utm_src=pdf-body
https://www.nature.com/articles/s41375-025-02594-7
https://www.smolecule.com/products/s548168?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s548168?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


References

1. Preclinical characterization of atiprimod, a novel JAK2 AND ... [pmc.ncbi.nlm.nih.gov]

2. Atiprimod Inhibits the Growth of JAK2 Tyrosine Kinase Over ... [sciencedirect.com]

3. Insights into the Potential Mechanisms of JAK2V617F ... [pmc.ncbi.nlm.nih.gov]

4. Second-Generation Jak2 Inhibitors for Advanced Prostate ... [mdpi.com]

5. Ruxolitinib mediated paradoxical JAK2 ... - Nature [nature.com]

To cite this document: Smolecule. [Atiprimod as an Inhibitor of JAK2/JAK3 in Hematologic

Malignancies]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548168#atiprimod-jak2v617f-inhibition-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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